Cas no 24397-89-5 (Propanamide,2-amino-N-[(3R,4R,4aR,5R,6R)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)-)
![Propanamide,2-amino-N-[(3R,4R,4aR,5R,6R)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)- structure](https://fr.kuujia.com/scimg/cas/24397-89-5x500.png)
24397-89-5 structure
Nom du produit:Propanamide,2-amino-N-[(3R,4R,4aR,5R,6R)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)-
Propanamide,2-amino-N-[(3R,4R,4aR,5R,6R)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)- Propriétés chimiques et physiques
Nom et identifiant
-
- Propanamide,2-amino-N-[(3R,4R,4aR,5R,6R)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)-
- Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-
- actinobolin
- L-Alanin-((4aR)-5c,6t,8-trihydroxy-3t-methyl-1-oxo-(4ar)-3,4,4a,5,6,7-hexahydro-1H-isochromen-4t-ylamid)
- L-alanine-((4aR)-5c,6t,8-trihydroxy-3t-methyl-1-oxo-(4ar)-3,4,4a,5,6,7-hexahydro-1H-isochromen-4t-ylamide)
- 999317A21F
- NSC 31083
- NSC-31083
- NS00011807
- NCI60_002679
- NSC31083
- Q27272192
- Isocoumarin,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-
- (S)-2-Amino-N-((3R,4R,4aR,5R,6R)-5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydro-1H-isochromen-4-yl)propanamide
- DTXSID001043243
- (+)-ACTINOBOLIN
- UNII-999317A21F
- 24397-89-5
- PROPANAMIDE, 2-AMINO-N-((3R,4R,4AR,5R,6R)-3,4,4A,5,6,7-HEXAHYDRO-5,6,8-TRIHYDROXY-3-METHYL-1-OXO-1H-2-BENZOPYRAN-4-YL)-, (2S)-
- Isocoumarin, 4-(2-aminopropionamido)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-
- 4-(2-Aminopropionamido)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methylisocoumarin
- Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-, (3R-(3alpha,4alpha(S*),4abeta,5beta,6alpha))-
- CHEMBL1984390
- ACTINOBOLIN [MI]
- SCHEMBL309793
- Propanamide,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-, [3R-[3.alpha.,4.alpha.(S*),4a.beta.,5.beta.,6.alpha.]]-
- (2S)-2-amino-N-[(3R, 4R, 4aR, 5R, 6R)-5, 6, 8-trihydroxy-3-methyl-1-oxo-3, 4, 4a, 5, 6, 7-hexahydroisochromen-4-yl]propanamide
-
- Piscine à noyau: InChI=1S/C13H20N2O6/c1-4(14)12(19)15-10-5(2)21-13(20)8-6(16)3-7(17)11(18)9(8)10/h4-5,7,9-11,16-18H,3,14H2,1-2H3,(H,15,19)/t4-,5+,7+,9+,10-,11-/m0/s1
- La clé Inchi: PQVQBAAWCOTEBG-NSVWQLETSA-N
- Sourire: C[C@@H](C(N[C@H]1[C@@H](C)OC(=O)C2=C(C[C@H]([C@H](O)[C@@H]12)O)O)=O)N
Propriétés calculées
- Qualité précise: 300.13200
- Masse isotopique unique: 300.13213636g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 2
- Complexité: 491
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -1.5
- Surface topologique des pôles: 142Ų
Propriétés expérimentales
- Dense: 1.2243 (rough estimate)
- Point d'ébullition: 441.54°C (rough estimate)
- Indice de réfraction: 1.5430 (estimate)
- Le PSA: 142.11000
- Le LogP: -0.59130
- Le PKA: 7.5, 8.8(at 25℃)
- Rotation spécifique: D28 +59° (c = 0.5 in pH 7 phosphate buffer)
Propanamide,2-amino-N-[(3R,4R,4aR,5R,6R)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)- Informations de sécurité
- Toxicité:LD50 in mice, rats (mg/kg): 800 ±27, 1550 ±26 i.v. (Pittillo)
Propanamide,2-amino-N-[(3R,4R,4aR,5R,6R)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)- Littérature connexe
-
J. Cristobal Lopez,Bert Fraser-Reid Chem. Commun. 1997 2251
-
2. Contents pages
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3. A stereoselective synthesis of (±)-actinobolamineAndrew B. Holmes,Alexander Kee,Tamara Ladduwahetty,David F. Smith J. Chem. Soc. Chem. Commun. 1990 1412
-
4. A new method for stereoselective homoallylic amine synthesisSusan K. Armstrong,Eric W. Collington,Julian G. Knight,Alan Naylorb,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1993 1433
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5. Index pages
24397-89-5 (Propanamide,2-amino-N-[(3R,4R,4aR,5R,6R)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl]-,(2S)-) Produits connexes
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- 2228306-54-3(1-{3-(trifluoromethyl)pyridin-2-ylmethyl}cyclopropane-1-carboxylic acid)
- 3940-75-8(3,4,5-Trimethoxy-N-phenylbenzamide)
- 1368179-44-5(3-(5-Methyl-1,2-oxazol-3-yl)piperidine)
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